molecular formula C14H12ClN B14729897 10-Methylacridinium chloride CAS No. 5776-39-6

10-Methylacridinium chloride

Cat. No.: B14729897
CAS No.: 5776-39-6
M. Wt: 229.70 g/mol
InChI Key: WCTQQEFKVYYLSZ-UHFFFAOYSA-M
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Description

10-Methylacridinium chloride is a quaternary ammonium salt derived from acridine. It is known for its chemiluminescent properties, making it a valuable compound in various scientific applications. The compound is characterized by the presence of a methyl group attached to the nitrogen atom in the acridine ring, which significantly influences its chemical behavior and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 10-Methylacridinium chloride can be synthesized through the methylation of acridine. One common method involves the reaction of acridine with methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetone or acetonitrile, and the product is purified through recrystallization .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the methylation process while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions: 10-Methylacridinium chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form acridone derivatives.

    Reduction: It can be reduced to form 9,10-dihydroacridine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the 9-position of the acridine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like methanol and amines are commonly employed in substitution reactions.

Major Products Formed:

Scientific Research Applications

10-Methylacridinium chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 10-Methylacridinium chloride involves its ability to undergo photoreduction and chemiluminescence. Upon exposure to light, the compound absorbs energy and enters an excited state. This excited state can transfer energy to other molecules, leading to the emission of light. The compound’s ability to generate reactive oxygen species also plays a crucial role in its applications in photodynamic therapy .

Comparison with Similar Compounds

  • 9-Carboxy-10-methylacridinium chloride
  • 9-Mesityl-10-methylacridinium chloride
  • 10-Methylacridinium trifluoromethanesulfonate

Comparison: 10-Methylacridinium chloride is unique due to its specific chemiluminescent properties and its ability to undergo various chemical reactions. Compared to its analogs, it offers distinct advantages in terms of stability and reactivity, making it a preferred choice in many scientific applications .

Properties

CAS No.

5776-39-6

Molecular Formula

C14H12ClN

Molecular Weight

229.70 g/mol

IUPAC Name

10-methylacridin-10-ium;chloride

InChI

InChI=1S/C14H12N.ClH/c1-15-13-8-4-2-6-11(13)10-12-7-3-5-9-14(12)15;/h2-10H,1H3;1H/q+1;/p-1

InChI Key

WCTQQEFKVYYLSZ-UHFFFAOYSA-M

Canonical SMILES

C[N+]1=C2C=CC=CC2=CC3=CC=CC=C31.[Cl-]

Related CAS

13367-81-2 (Parent)

Origin of Product

United States

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